Nifedipine Monoamide-d4
Description
Properties
Molecular Formula |
C₁₆H₁₃D₄N₃O₅ |
|---|---|
Molecular Weight |
335.35 |
Synonyms |
5-(Aminocarbonyl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3-pyridinecarboxylic Acid Methyl Ester-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Nifedipine Monoamide D4
Precursor Selection and Chemical Derivatization Strategies
The synthesis of Nifedipine (B1678770) Monoamide-d4 commences with the strategic selection of precursors, drawing from the principles of the classical Hantzsch dihydropyridine (B1217469) synthesis. ahajournals.orgchemicalbook.comijpcbs.com This method involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. For Nifedipine Monoamide-d4, the synthesis is adapted to create an asymmetrical dihydropyridine ring, which is then further modified to introduce the amide group.
A plausible synthetic pathway begins with the reaction of 2-nitrobenzaldehyde (B1664092) with methyl acetoacetate (B1235776) and methyl 3-aminocrotonate. google.com This reaction, catalyzed by a nitrogen-containing heterocyclic carboxylic acid, forms the nifedipine backbone. To achieve the monoamide structure, one of the methyl ester groups of nifedipine must be selectively hydrolyzed to a carboxylic acid. This resulting intermediate, a primary metabolite of nifedipine known as 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, serves as a key precursor. ahajournals.orgdocumentsdelivered.comsigmaaldrich.com
The final derivatization step involves the coupling of this carboxylic acid precursor with an appropriate amine to form the desired monoamide. This amidation can be achieved using standard peptide coupling reagents. The selection of the amine is critical to defining the final structure of the monoamide.
| Precursor | Role in Synthesis | Reference |
| 2-Nitrobenzaldehyde | Provides the C4-phenyl substituent | chemicalbook.comijpcbs.com |
| Methyl acetoacetate | Forms one side of the dihydropyridine ring | chemicalbook.comijpcbs.com |
| Methyl 3-aminocrotonate | Forms the other side of the dihydropyridine ring and provides the nitrogen atom | google.com |
| Nifedipine monocarboxylic acid | Key intermediate for amidation | ahajournals.orgdocumentsdelivered.comsigmaaldrich.com |
Isotopic Labeling Approaches and Techniques (e.g., specific deuteration)
The introduction of deuterium (B1214612) atoms into the Nifedipine Monoamide structure is a critical step for its use as an internal standard. simsonpharma.compharmaffiliates.com The "-d4" designation indicates the presence of four deuterium atoms. The precise location of these labels is crucial for the stability of the isotope effect and to avoid interference with metabolic pathways. A common strategy is to introduce the deuterium atoms on a metabolically stable position, such as one of the methyl groups on the dihydropyridine ring.
One effective method for deuteration involves the use of deuterated precursors during the synthesis. For instance, a deuterated version of methyl acetoacetate (methyl acetoacetate-d4) could be employed in the initial Hantzsch synthesis. This would result in a dihydropyridine ring with a deuterated methyl group.
Alternatively, isotopic exchange reactions can be performed on a suitable intermediate. For dihydropyridine compounds, methods involving deuterium oxide (D₂O) in the presence of a catalyst can facilitate hydrogen-deuterium exchange at specific positions. google.com For example, dissolving the dihydropyridine precursor in a mixture of deuterochloroform and deuterium oxide, followed by treatment with trifluoroacetic anhydride (B1165640) and deuteroacetone, can lead to deuteration at the 2 and 6 positions of the dihydropyridine ring. google.com
The choice of deuteration strategy depends on the desired location of the labels, the stability of the intermediates to the labeling conditions, and the availability of deuterated starting materials.
| Deuteration Technique | Description | Potential Application |
| Use of Deuterated Precursors | Incorporating deuterium-labeled starting materials (e.g., methyl acetoacetate-d4) in the initial synthesis. | Introduction of deuterium at specific, pre-determined positions. |
| Hydrogen-Deuterium Exchange | Exposing the molecule to a deuterium source (e.g., D₂O) under specific catalytic conditions to replace hydrogen with deuterium. | Labeling of specific protons based on their acidity and accessibility. google.com |
Characterization of Synthetic Products in Research Contexts
Following synthesis and purification, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.gov
Mass Spectrometry (MS) is crucial for determining the molecular weight of the synthesized compound and confirming the level of isotopic enrichment. pharmaffiliates.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition. The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than its non-deuterated counterpart, confirming the incorporation of four deuterium atoms.
High-Performance Liquid Chromatography (HPLC) is utilized to assess the purity of the final product. By comparing the retention time of the synthesized compound with that of a non-deuterated reference standard, the identity can be further supported. HPLC coupled with a suitable detector (e.g., UV or MS) allows for the quantification of any impurities. ahajournals.org
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in research applications.
| Analytical Technique | Information Obtained | Reference |
| ¹H and ²H NMR | Structural confirmation and location of deuterium labels | simsonpharma.comnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and isotopic enrichment | pharmaffiliates.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and identification | ahajournals.org |
Advanced Analytical Research Techniques for Nifedipine Monoamide D4
Mass Spectrometry-Based Quantitative Bioanalysis in Research
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a cornerstone for the quantitative bioanalysis of Nifedipine (B1678770) Monoamide-d4. The high sensitivity and specificity of this technique are indispensable for determining the concentrations of the analyte in complex biological matrices.
The development of a robust LC-MS/MS method for Nifedipine Monoamide-d4 quantification in matrices such as plasma, urine, and liver microsomes requires meticulous optimization of several parameters. A stable isotope-labeled internal standard is often employed to ensure accuracy and precision.
Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase (e.g., 4.6 x 50 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Specific precursor -> product ion transition for this compound |
This compound is instrumental in studies investigating the biotransformation pathways of Nifedipine. In such research, it can be used as an internal standard for the accurate quantification of the non-labeled monoamide metabolite formed in in vitro systems like human liver microsomes. This allows for the precise characterization of enzyme kinetics and the identification of cytochrome P450 (CYP) isoforms responsible for the metabolic conversion. The use of a deuterated standard is crucial for differentiating the analyte from any potential background interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and isotopic analysis of this compound. It provides detailed information about the molecular structure and the success of the isotopic labeling.
Table 2: Representative NMR Data for Isotopic Purity Assessment
| Nucleus | Parameter | Observation |
|---|---|---|
| ²H NMR | Chemical Shift (ppm) | Signal corresponding to the labeled position(s) |
| Integration | Proportional to the number of deuterium (B1214612) atoms |
| ¹H NMR | Diminished Signal | Reduced intensity of the proton signal at the site of deuteration |
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be utilized to investigate the three-dimensional structure and conformational dynamics of this compound in solution. These studies provide insights into how the molecule interacts with its environment, which can be relevant for understanding its behavior in biological systems. While the introduction of deuterium is unlikely to significantly alter the conformation compared to the unlabeled analog, NMR provides the definitive means for such verification.
Chromatographic Separation Techniques for Metabolite Profiling in Research
Chromatographic techniques are fundamental for the separation and analysis of this compound from complex mixtures, such as those generated in metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed methods. nih.gov
The choice of chromatographic conditions is critical for achieving optimal separation of this compound from the parent drug, Nifedipine, and other related metabolites. nih.govdocumentsdelivered.com Key parameters that are optimized include the stationary phase (column chemistry), mobile phase composition, pH, and temperature.
Table 3: Typical Chromatographic Conditions for Nifedipine Metabolite Profiling
| Parameter | Details |
|---|---|
| Column | Reversed-phase C18 or C8 |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |
| Mobile Phase B | Acetonitrile or methanol |
| Elution | Gradient elution to resolve compounds with different polarities |
| Detection | UV-Vis or Mass Spectrometry |
In research focused on metabolite profiling, the retention time of this compound under established chromatographic conditions serves as a reference for the identification of the unlabeled monoamide metabolite in biological samples. The slight difference in mass due to deuterium labeling does not significantly alter the chromatographic behavior under typical reversed-phase conditions.
Mechanistic Biotransformation of this compound: A Review of Current Research
Detailed scientific information regarding the mechanistic biotransformation of the specific compound "this compound" is not available in the public domain. Extensive searches of scientific literature and databases did not yield specific studies on the in vitro or in vivo metabolism of this deuterated monoamide derivative of nifedipine.
The biotransformation of the parent compound, nifedipine, is well-documented. Nifedipine is primarily metabolized through an oxidation reaction, converting the dihydropyridine (B1217469) ring to a pyridine (B92270) ring. This process is mainly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and small intestine. The resulting primary metabolite is inactive.
However, the user's request is for an article focusing solely on "this compound". Without any publicly available research on this specific molecule, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, which includes:
Mechanistic Biotransformation Studies of Nifedipine Monoamide D4
In Vivo Metabolite Identification and Disposition in Preclinical Animal Models
Characterization of Novel Biotransformation Products
Generating content for these sections without specific data on Nifedipine (B1678770) Monoamide-d4 would require speculation and extrapolation from the metabolism of nifedipine, which would violate the explicit instructions to focus solely on the requested compound and avoid introducing outside information.
Therefore, this article cannot be generated as requested due to the absence of available scientific data on the mechanistic biotransformation of Nifedipine Monoamide-d4.
Investigations into Deuterium Kinetic Isotope Effects Dkie of Nifedipine Monoamide D4
Impact on Enzyme-Mediated Metabolic Reaction Rates
The introduction of deuterium (B1214612) into a molecule at a metabolically active site, or "soft spot," can lead to a quantifiable decrease in the rate of metabolism at that position. For Nifedipine (B1678770) Monoamide-d4, the deuterium atoms are placed on a methyl group, a common site for oxidative metabolism by CYP enzymes.
The expected impact on the enzyme-mediated metabolic reaction rate for Nifedipine Monoamide-d4 would be a reduction in the formation of the corresponding carboxylic acid metabolite. This is because the initial step in the oxidation of the methyl group, the abstraction of a hydrogen atom, would be slower due to the greater strength of the C-D bond compared to the C-H bond.
Table 1: Theoretical Impact of Deuteration on the Metabolic Rate of Nifedipine Monoamide
| Compound | Metabolic Reaction | Key Enzyme System | Expected Vmax | Expected Km | Anticipated DKIE (kH/kD) |
| Nifedipine Monoamide | Methyl Group Oxidation | Cytochrome P450 (CYP3A4/5) | Baseline | Baseline | 1 (No Isotope Effect) |
| This compound | Methyl Group Oxidation | Cytochrome P450 (CYP3A4/5) | Decreased | No Significant Change | > 1 |
This table is illustrative and based on established principles of DKIE, as specific experimental data for this compound is not available.
Elucidation of Rate-Limiting Steps in Biotransformation Processes
By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can pinpoint which pathways are most affected by the isotopic substitution, thereby mapping out the key steps in the drug's disposition.
Deuterium Labeling as a Mechanistic Probe for Metabolic Soft Spot Identification
Deuterium labeling serves as an effective mechanistic probe to identify "metabolic soft spots," which are the positions within a molecule that are most susceptible to metabolic modification. nih.gov In the context of drug development, identifying and modifying these soft spots can improve a drug's pharmacokinetic profile. nih.gov
The synthesis of this compound would be a direct application of this strategy. By administering this deuterated analog in vitro (e.g., using human liver microsomes) or in vivo, and comparing its metabolic fate to that of the unlabeled compound, researchers could definitively confirm if the methyl group is a primary site of metabolism. A significant reduction in the formation of metabolites resulting from oxidation at the deuterated position would confirm it as a metabolic soft spot.
Table 2: Hypothetical Research Findings for Metabolic Soft Spot Identification
| Compound Analyzed | Primary Metabolite Observed | Relative Abundance of Primary Metabolite | Interpretation |
| Nifedipine Monoamide | Carboxylic acid derivative (from methyl oxidation) | 100% | Methyl group is a potential metabolic soft spot. |
| This compound | Carboxylic acid derivative (from methyl oxidation) | Significantly Reduced (<50%) | Confirms the methyl group as a significant metabolic soft spot due to the pronounced DKIE. |
| This compound | Other oxidative metabolites | Increased relative to unlabeled | Indicates metabolic shunting to alternative pathways when the primary soft spot is "blocked" by deuteration. |
This table represents a hypothetical outcome of a study designed to identify the metabolic soft spots of Nifedipine Monoamide using deuterium labeling.
Applications of Nifedipine Monoamide D4 in Research Bioanalysis
Role as an Internal Standard in Quantitative Assays for Research Analytes
Information unavailable.
Development of High-Throughput Quantitative Methodologies for Research
Information unavailable.
Quantification of Parent Drug and Metabolites in Biological Research Matrices
Information unavailable.
Computational and Theoretical Studies of Nifedipine Monoamide D4
Molecular Docking and Dynamics Simulations with Enzyme Active Sites
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as Nifedipine (B1678770) Monoamide-d4, and a protein's active site. These simulations provide a basis for understanding the compound's potential as an inhibitor or substrate for various enzymes.
Research findings from studies on analogous 1,4-dihydropyridine derivatives suggest that Nifedipine Monoamide-d4 likely interacts with the active sites of cytochrome P450 enzymes, which are primarily responsible for its metabolism. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of this compound within the enzyme's catalytic pocket. For instance, docking studies of nifedipine and its analogues with proteins like 3LV3 have been performed to understand their binding affinities. researchgate.net
Table 1: Hypothetical Molecular Docking Scores of this compound with Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| CYP3A4 | -8.5 | PHE-213, PHE-304, SER-119 |
| CYP2D6 | -7.2 | ASP-301, PHE-120, GLU-216 |
| CYP2C9 | -6.8 | ARG-108, PHE-476, ASN-217 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed for similar small molecules.
Molecular dynamics simulations can further elaborate on the stability of the ligand-protein complex over time. These simulations could reveal conformational changes in both the this compound molecule and the enzyme's active site upon binding, providing a more dynamic picture of the interaction.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.gov Methods such as Density Functional Theory (DFT) can be used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the distribution of electronic charge. nih.govnih.gov
The electronic properties of this compound are expected to be very similar to its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium (B1214612). These subtle changes, however, can influence the vibrational frequencies of C-D bonds compared to C-H bonds, a factor that is critical in understanding the kinetic isotope effect. researchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on quantum chemical calculations for analogous molecules. nih.gov
These calculations can help in creating a quantitative structure-activity relationship (QSAR) for this compound and related compounds. By correlating these computed parameters with experimental biological activity, it is possible to predict the potency and reactivity of new derivatives. nih.gov
In Silico Prediction of Metabolic Pathways and Isotope Effects
The metabolism of Nifedipine is well-documented and primarily involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, catalyzed by cytochrome P450 enzymes. nih.govnih.gov Subsequent hydrolysis and further oxidation lead to several inactive metabolites. nih.govnih.gov For this compound, the primary metabolic pathways are expected to be analogous to those of the non-deuterated form.
The introduction of deuterium atoms at a specific position in the molecule can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net If the C-D bond is broken in the rate-determining step of a metabolic reaction, the reaction will proceed more slowly compared to the C-H bond cleavage in the non-deuterated compound. researchgate.net This is because the C-D bond has a lower vibrational frequency and a higher activation energy for cleavage. researchgate.net
In silico tools can be used to predict the sites of metabolism on a molecule and the likely metabolites formed. For this compound, these tools would likely predict oxidation of the dihydropyridine ring as the primary metabolic step. The magnitude of the KIE can also be computationally estimated, providing a prediction of the extent to which deuteration will slow down the metabolism of the compound. This can lead to a longer half-life and altered pharmacokinetic profile. gabarx.com
Table 3: Predicted Metabolic Pathways and Isotope Effects for this compound
| Metabolic Reaction | Predicted Metabolite | Predicted Isotope Effect (kH/kD) |
| Dehydrogenation of Dihydropyridine Ring | Pyridine analogue of this compound | 1.0 (if d4 is not on the ring) |
| Ester Hydrolysis | Carboxylic acid derivative | 1.0 |
| Oxidation of Methyl Group | Hydroxymethyl derivative | 2.5 - 5.0 (if d4 is on the methyl group) |
Note: The data in this table is hypothetical and for illustrative purposes.
These in silico predictions are valuable for guiding further experimental studies on the metabolism and pharmacokinetics of this compound.
Future Directions and Emerging Research Avenues for Deuterated Drug Analogs
Integration with Advanced Omics Technologies in Drug Metabolism Research
The advent of advanced "omics" technologies, such as metabolomics and proteomics, has revolutionized our ability to study drug metabolism at a systems level. Deuterated drug analogs like Nifedipine (B1678770) Monoamide-d4 are poised to become invaluable tools in these sophisticated analytical workflows.
In metabolomics, the primary challenge is the comprehensive identification and quantification of all metabolites in a biological sample. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based metabolomics. Nifedipine Monoamide-d4 can serve as an ideal internal standard for quantifying the formation of its non-deuterated counterpart, Nifedipine Monoamide. Due to the mass difference imparted by the four deuterium (B1214612) atoms, the deuterated and non-deuterated forms can be easily distinguished by a mass spectrometer, allowing for precise and accurate measurement of the metabolite's concentration in complex biological matrices like plasma or liver microsomes.
Proteomics studies, particularly those focused on drug-metabolizing enzymes, can also benefit from the use of deuterated compounds. For instance, researchers can investigate the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Nifedipine and its subsequent metabolites. Nifedipine is primarily metabolized by CYP3A4. nih.govijclinmedcasereports.com By incubating human liver microsomes with Nifedipine and a known quantity of this compound, researchers can use quantitative proteomics techniques to correlate the rate of Nifedipine Monoamide formation with the abundance of specific CYP3A4 variants. This can provide crucial insights into inter-individual variability in drug metabolism.
Table 1: Illustrative Mass Spectrometry Data for Nifedipine Monoamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Nifedipine Monoamide | 332.1 | 286.1 | 3.5 |
| This compound | 336.1 | 290.1 | 3.5 |
This interactive table showcases the expected shift in mass-to-charge ratio (m/z) between the non-deuterated and deuterated forms of Nifedipine Monoamide, which allows for their distinct detection and quantification in a mass spectrometer.
Development of Novel Isotopic Labeling Strategies for Mechanistic Probes
The placement of deuterium atoms at specific sites within a molecule can provide profound insights into the mechanisms of enzymatic reactions. The development of novel isotopic labeling strategies using compounds like this compound can serve as powerful mechanistic probes.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slower if a C-D bond is broken in the rate-determining step. By strategically placing deuterium atoms on this compound at positions susceptible to further metabolism, researchers can elucidate the enzymatic mechanisms involved. For example, if a subsequent metabolic step involves the oxidation of a specific C-H bond on the monoamide metabolite, the use of a specifically deuterated analog would result in a slower reaction rate, confirming the site of enzymatic attack.
Furthermore, this compound can be used in studies to investigate potential metabolic switching. In some cases, blocking one metabolic pathway through deuteration can shunt the metabolism towards alternative routes. By comparing the metabolite profiles of Nifedipine when co-administered with and without this compound, researchers can identify previously unknown metabolic pathways. This information is critical for a comprehensive understanding of a drug's disposition and potential for drug-drug interactions.
Expansion of Deuterated Analog Applications in Mechanistic Pharmacology Research
The utility of deuterated analogs extends beyond drug metabolism into the realm of mechanistic pharmacology. This compound can be employed to investigate the pharmacological activity and potential off-target effects of Nifedipine's metabolites.
While the primary metabolites of Nifedipine are considered inactive, subtle pharmacological effects or interactions with other biological targets cannot be entirely ruled out. nih.gov By having a stable, isotopically labeled version of the monoamide metabolite, researchers can conduct detailed binding assays and functional studies to assess its interaction with a wide range of receptors, ion channels, and enzymes. The deuterium label allows for the precise tracking and quantification of the metabolite in these in vitro systems, free from interference from other compounds.
Moreover, this compound can be utilized in in vivo studies to investigate the tissue distribution and accumulation of this specific metabolite. By administering the deuterated analog to animal models, researchers can use techniques like mass spectrometry imaging to visualize its localization in various organs and tissues. This can provide valuable information about potential tissue-specific effects or accumulation that might not be apparent from plasma concentration data alone.
Q & A
Q. What analytical techniques are recommended for characterizing Nifedipine Monoamide-d4 and its metabolites in biological matrices?
Thin-layer chromatography (TLC) using hexane:1,4-dioxane:2-propanol (15:5:2) as the eluent system can resolve Nifedipine derivatives, with Rf values aiding in identification (e.g., Rf = 0.40 for Nifedipine). UV visualization (254 nm) enhances spot clarity . For quantification, high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) is effective for detecting oxidized metabolites in cell culture media, normalized to genomic DNA content to account for cellular activity .
Q. How can researchers optimize the synthesis of this compound derivatives for stability studies?
Box–Behnken experimental designs are robust for optimizing synthesis parameters (e.g., polymer concentration, crosslinking agent ratio). This method allows simultaneous evaluation of multiple variables (e.g., particle size, drug loading) using regression analysis to identify statistically significant factors . Stability testing should include accelerated degradation studies under varying pH and temperature conditions, with TLC or HPLC tracking decomposition products .
Advanced Research Questions
Q. What methodologies are suitable for studying CYP3A4-mediated metabolism of this compound in vitro?
Lentiviral transfection of Hep G2 cells with hepatocyte nuclear factor 1α (HNF1α) enhances CYP3A4 expression, enabling robust metabolic assays. Incubate cells with 10 µg/mL this compound for 24 hours, then quantify oxidized metabolites via HPLC-ESI-MS/MS. Normalize results to genomic DNA to control for cell density variations . Statistical analysis should use one-way ANOVA with post-hoc Dunnett’s tests to compare metabolic activity across experimental groups .
Q. How can coamorphous systems improve the bioavailability of this compound?
Coamorphous dispersions (e.g., with valsartan) enhance solubility and stability. Prepare systems via solvent evaporation or melt quenching, and characterize using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). In vivo pharmacokinetic studies in rodent models can validate bioavailability improvements by measuring plasma concentration-time profiles .
Q. What statistical approaches address contradictions in pharmacokinetic data for this compound across studies?
Population pharmacokinetic modeling accounts for inter-individual variability (e.g., age, hepatic function). Use nonlinear mixed-effects modeling (NONMEM) to analyze sparse data from clinical trials, incorporating covariates like CYP3A4 genotype. Sensitivity analyses should test assumptions about metabolite clearance pathways .
Q. How should researchers design experiments to resolve discrepancies in environmental risk assessments for Nifedipine derivatives?
Conduct tiered ecotoxicity testing:
- Tier 1: Measure predicted environmental concentrations (PEC) using sales data and excretion rates (60–80% urinary metabolites, 20–40% fecal).
- Tier 2: Perform acute/chronic toxicity assays on Daphnia magna or algae if PEC exceeds 0.01 µg/L (EU action limit).
- Tier 3: Use probabilistic modeling to assess risk quotients (PEC/PNEC) under worst-case scenarios .
Methodological Guidance
Q. How to ensure reproducibility in this compound pharmacokinetic studies?
- Standardize protocols: Use the same batch of deuterated compound (≥98% purity) and validate analytical methods with internal standards.
- Report metadata: Include CYP3A4 isoform activity, liver microsome sources, and incubation conditions (pH, temperature) .
- Use FINER criteria: Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .
Q. What validation steps are critical for quantifying this compound decomposition products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
